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molecular formula C16H6F5NO2 B8582011 2-Quinolinecarboxylic acid, pentafluorophenyl ester CAS No. 148315-27-9

2-Quinolinecarboxylic acid, pentafluorophenyl ester

Cat. No. B8582011
M. Wt: 339.22 g/mol
InChI Key: JURPUYSGCRUJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719287

Procedure details

An oven dried single necked round bottom flask was charged with 15.0 g quinaldic acid (86.6 mmol), 20.8 g pentafluorophenol (113 mmol), and 200 mL THF. The suspension was stirred, and 18.3 g EDC (95.3 mmol) was added in one portion. Vigorous stirring was continued at room temperature for two hours, during which time a gummy precipitate formed at the bottom of the flask. The solution was decanted from the gum, and the gum was washed with CH2C12. The combined organic layers were diluted with hexane and washed once with 50 mL 0.1N NaHSO4, twice with 50 mL 1N K2CO3, and once with 50 mL brine. The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo, affording a pale pink solid. The solid was dissolved in 30 mL hot diethyl ether and 400 mL hot hexane was added. The solution was allowed to cool to room temperature, and then to 0° C. over a period af 1.5 hours. The desired product was collected as colorless needles (21.6 g, 73%) by filtration.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
18.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[F:14][C:15]1[C:20](O)=[C:19]([F:22])[C:18]([F:23])=[C:17]([F:24])[C:16]=1[F:25].C1COCC1.C(Cl)CCl>C(OCC)C.CCCCCC>[F:14][C:15]1[C:20]([O:12][C:1](=[O:13])[C:2]2[CH:11]=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)=[C:19]([F:22])[C:18]([F:23])=[C:17]([F:24])[C:16]=1[F:25]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C1=NC2=CC=CC=C2C=C1)(=O)O
Name
Quantity
20.8 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1O)F)F)F)F
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
18.3 g
Type
reactant
Smiles
C(CCl)Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried single necked round bottom flask
STIRRING
Type
STIRRING
Details
Vigorous stirring
CUSTOM
Type
CUSTOM
Details
a gummy precipitate formed at the bottom of the flask
CUSTOM
Type
CUSTOM
Details
The solution was decanted from the gum
WASH
Type
WASH
Details
the gum was washed with CH2C12
ADDITION
Type
ADDITION
Details
The combined organic layers were diluted with hexane
WASH
Type
WASH
Details
washed once with 50 mL 0.1N NaHSO4, twice with 50 mL 1N K2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
affording a pale pink solid
WAIT
Type
WAIT
Details
to 0° C. over a period af 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The desired product was collected as colorless needles (21.6 g, 73%) by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=C(C(=C(C(=C1OC(C1=NC2=CC=CC=C2C=C1)=O)F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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